4-Fluoro-2-(pyrrolidin-2-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-fluoro-2-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-10(13)8(6-7)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2 |
InChI Key |
PIHKPXDJNMQHGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Characterization
Synthesis of Related Analogs
While the synthesis of 4-Fluoro-2-(pyrrolidin-2-yl)phenol itself is not detailed in the available literature, the synthesis of related benzimidazole (B57391) derivatives containing fluoro and morpholino substituents has been reported researchgate.net. This suggests that synthetic routes to compounds with a substituted phenol (B47542) core are established, which could, in principle, be adapted for the synthesis of this compound and its analogs.
Structure-Activity Relationship (SAR) Studies
No structure-activity relationship (SAR) studies for this compound or a series of its close analogs are currently available. SAR studies are essential for understanding how modifications to the chemical structure affect biological activity and would be a necessary step in any drug discovery program involving this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the behavior of electrons in molecules and, consequently, their chemical properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. karazin.ua It is a widely used approach for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. scispace.com For phenolic compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), can accurately predict molecular geometries. karazin.uasemanticscholar.org This process identifies the equilibrium geometry corresponding to the minimum energy on the potential energy surface. semanticscholar.org The optimized structure provides foundational information for all other computational analyses.
Studies on related fluorinated phenol (B47542) derivatives have demonstrated the utility of DFT in determining key structural parameters. For instance, in a similar molecule, 4-fluoro-2-[(E)-2-pyridyliminomethyl]phenol, the dihedral angle between the benzene (B151609) and pyridine (B92270) rings was determined to be 4.35 (16)°. nih.gov In another related compound, 4-(2-Fluoropyridin-5-yl)phenol, the dihedral angle between the aromatic rings is 31.93 (6)°. nih.govresearchgate.net These findings highlight the non-planar nature of such molecules, a feature that significantly influences their packing in the solid state and their interaction with biological targets.
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol | Dihedral Angle (Benzene-Pyridine) | 4.35 (16)° | nih.gov |
| 4-(2-Fluoropyridin-5-yl)phenol | Dihedral Angle (Aromatic Rings) | 31.93 (6)° | nih.govresearchgate.net |
| (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol | Dihedral Angle (Phenolic-Pyridine) | 15.13 (14)° | researchgate.net |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). semanticscholar.orgyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgresearchgate.net
Computational studies on similar phenolic compounds have utilized HOMO-LUMO analysis to understand their reactivity. For instance, in the analysis of 2,6-dichloro-4-fluoro phenol, the HOMO and LUMO energies were calculated to predict its chemical behavior. semanticscholar.org The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. Generally, the HOMO is located over the electron-rich parts of the molecule, while the LUMO is situated over the electron-deficient regions. For many organic molecules, understanding the properties of just the HOMO and LUMO can be sufficient to predict their reactivity. youtube.com
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability (nucleophilicity). semanticscholar.org |
| LUMO Energy (ELUMO) | - | Electron-accepting ability (electrophilicity). semanticscholar.org |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability. semanticscholar.orgresearchgate.net |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. acadpubl.eu It provides a localized picture of chemical bonding by transforming the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. researchgate.netaiu.edu The interactions between filled (donor) and empty (acceptor) orbitals are analyzed to quantify their contribution to the stabilization of the molecule. acadpubl.eu
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is colored according to the electrostatic potential, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue represents electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net
MEP analysis of various phenolic and heterocyclic compounds has been used to identify their reactive centers. researchgate.netresearchgate.net For instance, in 4-methyl anilinium phenolsulfonate, the negative regions were found to be mainly over the SO3 and OH groups, while the positive regions were over the methyl and amino protons. researchgate.net Similarly, for 4-Phenylpyrimidine, the MEP map helps in understanding how the molecule might interact with a biological receptor. researchgate.net This information is particularly useful in drug design for predicting how a ligand might bind to a protein's active site. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor). researchgate.net
Ligand-Target Protein Interaction Modeling
Molecular docking is a key tool in structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific protein target. researchgate.netresearchgate.net The process involves predicting the binding mode and affinity of a ligand within the active site of a protein. nih.gov This computational approach can significantly accelerate the discovery of new drug candidates by prioritizing compounds for experimental testing. researchgate.net
For a compound like 4-Fluoro-2-(pyrrolidin-2-yl)phenol, docking studies would involve identifying a relevant biological target. For example, given the structural similarities to compounds that target imidazoline (B1206853) I2 receptors, this could be a potential target. nih.gov The docking process would then place the ligand into the binding site of the I2 receptor and score the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. biorxiv.org Successful docking studies can reveal key interactions that are essential for binding and can guide the design of more potent and selective analogs. nih.gov
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES helps identify the most stable conformers (local and global energy minima) and the energy barriers between them (transition states).
The introduction of a fluorine atom at the 4-position of the pyrrolidine (B122466) ring, as seen in 4-fluoroprolines, has a strong inductive effect. nih.govresearchgate.net This effect can enforce a particular pucker on the pyrrolidine ring, which in turn dictates the spatial orientation of the substituents. nih.govresearchgate.net The puckering of the five-membered pyrrolidine ring is a key determinant of its conformational landscape. In related molecules, the ring has been shown to be considerably puckered in all conformers. scispace.com
For a molecule like this compound, the key rotational bonds that would be investigated in a conformational analysis include the bond connecting the pyrrolidine ring to the phenol group and the bonds within the pyrrolidine ring itself. The potential energy surface would be mapped by systematically changing the dihedral angles of these bonds and calculating the corresponding energy. This process allows for the identification of the most stable three-dimensional structures of the molecule.
Systematic ab initio calculations on similar structures, like L-proline, have been used to identify multiple local minima on the potential energy surface through geometry optimization using methods like density functional theory (DFT). scispace.com A rigid potential energy surface scan, where specific dihedral angles are systematically rotated, provides a deeper understanding of conformational stability. scispace.com Such studies reveal the energy profiles associated with these rotations and help to pinpoint the highest and lowest energy conformers. scispace.com
The stability of different conformers is influenced by various factors, including intramolecular hydrogen bonding. In the case of this compound, a hydrogen bond could potentially form between the hydroxyl group of the phenol ring and the nitrogen atom of the pyrrolidine ring. The presence and strength of such an interaction would significantly stabilize certain conformations.
A hypothetical conformational analysis of this compound would likely reveal several low-energy conformers, with the relative populations of these conformers determined by their respective energies. The energy barriers between these conformers would determine the flexibility of the molecule and the ease of interconversion between different shapes.
| Parameter | Description | Significance in this compound |
| Pyrrolidine Ring Pucker | The non-planar conformation of the five-membered pyrrolidine ring. | Influences the orientation of the phenol group relative to the pyrrolidine ring. |
| Dihedral Angle (C-C-N-C) | The angle of rotation around the bond connecting the pyrrolidine ring to the phenol group. | Determines the overall shape and steric hindrance of the molecule. |
| Intramolecular Hydrogen Bonding | The interaction between the phenolic hydroxyl group and the pyrrolidine nitrogen. | Can significantly stabilize certain conformers, lowering their energy. |
Quantitative Structure-Activity Relationship (QSAR) and Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and medicinal chemistry. The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical relationship between the structural properties (descriptors) of a series of compounds and their measured biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
For a molecule like this compound, a QSAR study would involve synthesizing a series of analogues with systematic variations in their chemical structure. These variations could include:
Substitution on the phenol ring: Introducing different substituents at various positions to modulate electronic and steric properties.
Modification of the pyrrolidine ring: Altering the substitution pattern on the pyrrolidine ring or replacing it with other heterocyclic systems.
Changes to the linker: Modifying the connection between the phenol and pyrrolidine moieties.
Once these analogues are synthesized, their biological activity against a specific target (e.g., an enzyme or receptor) would be measured. A wide range of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:
Electronic: Describing the distribution of electrons in the molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area, van der Waals radii).
Hydrophobic: Quantifying the water-fearing character of the molecule (e.g., logP).
Topological: Describing the connectivity of atoms in the molecule.
Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model is then built to correlate the changes in these descriptors with the observed changes in biological activity.
A hypothetical QSAR model for a series of compounds based on the this compound scaffold might take the following form:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)**
Where 'c' represents the coefficients determined from the statistical analysis.
The design principles derived from such a QSAR study would guide the rational design of more potent and selective compounds. For instance, if the model indicates that a negative electrostatic potential on the phenol ring is crucial for activity, future designs would focus on incorporating electron-withdrawing groups. Similarly, if a specific steric bulk in the pyrrolidine region is found to be optimal, modifications would be made to achieve that desired size and shape.
Strictly Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects
Modulation of Specific Enzymatic Activities
There is no specific information available in the public scientific literature regarding the modulation of enzymatic activities by 4-Fluoro-2-(pyrrolidin-2-yl)phenol.
No studies were found that investigate the inhibitory effect of this compound on Checkpoint Kinase 2 (CHK2) or the potential for ATP-competitive mechanisms of action.
While a patent document mentioning this compound as an intermediate for Trk kinase inhibitors also contains a high-level reference to a "PI3K INHIBITOR," it does not provide a direct link or any data suggesting that this compound itself or its direct derivatives have been evaluated for PI3K inhibitory activity. google.com The synthesis of other, structurally distinct compounds as PI3K inhibitors has been reported, but this research is not directly related to this compound.
Ligand-Target Binding Affinity Studies
No specific ligand-target binding affinity studies for this compound have been published.
There are no available reports of in vitro assays being conducted to assess the molecular binding of this compound to any protein targets.
In the absence of primary binding data, no selectivity profiles for this compound against any panel of related kinases have been documented.
Cellular Pathway Investigation in Model Systems (e.g., Cell Lines)
No research has been published detailing the investigation of the effects of this compound on cellular pathways in any model systems, such as cancer cell lines.
Analysis of Antiproliferative Effects in Cellular Models
Studies on related compounds, specifically 16E-arylidene-5α,6α-epoxyepiandrosterone derivatives, have demonstrated significant antiproliferative effects in various cancer cell lines. nih.gov For instance, a 2,3-dichlorophenyl derivative showed potent activity against the MCF-7 breast cancer cell line. nih.gov These studies often utilize assays like the MTT assay to assess cell viability and proliferation. nih.gov While direct data on this compound is not available, the antiproliferative potential of structurally similar molecules suggests this could be a promising area of investigation.
Studies on DNA Damage Response Signaling Modulation
The cellular response to DNA damage is a critical pathway in cancer biology and therapy. Some compounds can modulate this response, sensitizing cancer cells to treatment. For example, inhibition of histone deacetylases (HDACs) has been shown to impact the DNA damage response by affecting the activation of the ATR checkpoint and the processing of double-strand breaks. nih.gov Platinum(IV) complexes, in the presence of endogenous reductants, can induce oxidative DNA damage and form DNA crosslinks, highlighting another mechanism of modulating the DNA damage response. nih.gov The potential of this compound to influence these pathways remains an area for future research.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
Understanding how the different parts of the this compound molecule contribute to its biological activity is crucial for designing more potent and selective compounds.
Impact of Fluorine Substitution on Biological Properties
The introduction of a fluorine atom can significantly alter a molecule's physicochemical and biological properties. tandfonline.com Fluorine is highly electronegative and can affect the acidity or basicity of nearby functional groups, which can in turn influence membrane permeability and bioavailability. tandfonline.com Fluorine substitution can also enhance the binding affinity of a compound to its target protein. tandfonline.com For example, in some antibacterial agents, a fluorine atom at a specific position improves gyrase-complex binding. tandfonline.com The fluorine atom in this compound is therefore expected to play a key role in its interaction with biological targets. Studies on fluorinated terphenyl liquid crystals have also shown that fluorosubstitution significantly impacts their physical properties and self-assembly behavior. nih.govnih.gov
Influence of Peripheral Substituent Modifications on Interaction Profiles
Modifying the substituents on the phenol (B47542) and pyrrolidine (B122466) rings can have a profound impact on the biological activity of this compound. For example, adding other functional groups to the aromatic ring or the pyrrolidine could lead to new interactions with the target, potentially increasing potency or altering the selectivity profile. The synthesis and evaluation of a series of substituted benzimidazoles, where different groups were placed on the benzimidazole (B57391) nucleus, have shown that such modifications are critical for their pharmacological effects. researchgate.net
Conclusion
Scaffold Modification Strategies
The development of potent and selective molecules based on the this compound scaffold relies on systematic modifications of its core components. These modifications can be broadly categorized into alterations of the pyrrolidine ring, the phenolic ring, and the linker between them.
Pyrrolidine Ring Modifications: The pyrrolidine ring is a crucial element, and its substitution pattern significantly influences the biological activity of the resulting derivatives. nih.govnih.gov For instance, in related pyrrolidine-based compounds, the introduction of substituents at the 4-position of the pyrrolidine ring has been shown to have a profound impact on potency. A notable example is the development of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, where fluorination at the 4-position of the pyrrolidine ring led to a significant enhancement in caspase inhibitory activity. nih.gov This suggests that similar modifications to the this compound scaffold could yield analogues with improved biological profiles.
Phenolic Ring Modifications: The 4-fluoro-2-hydroxyphenyl moiety provides a critical anchor for protein-ligand interactions, often through hydrogen bonding. The fluorine atom at the 4-position can modulate the acidity (pKa) of the phenolic hydroxyl group and influence its interaction with the target protein. nih.gov Modifications to the phenolic ring can include:
Alteration of the Fluorine Position: Moving the fluorine atom to other positions on the phenyl ring can impact the electronic distribution and steric profile, potentially leading to altered binding affinity and selectivity.
Introduction of Additional Substituents: The addition of other small functional groups, such as methyl, chloro, or methoxy (B1213986) groups, to the phenyl ring can explore new binding pockets and enhance target-specific interactions.
Bioisosteric Replacement: The phenol (B47542) group itself can be replaced with other bioisosteres, such as other acidic functional groups or heterocyclic rings, to improve pharmacokinetic properties or to explore alternative binding modes.
Rational Design of Enhanced Binding and Selectivity Features
The rational design of analogues with enhanced binding and selectivity is guided by an understanding of the target's three-dimensional structure and the key interactions that govern ligand binding. While specific target information for this compound is not detailed in the provided context, general principles of rational drug design can be applied.
Structure-Based Drug Design (SBDD): If the crystal structure of the target protein is available, SBDD can be a powerful tool. Molecular docking studies can be employed to predict the binding mode of this compound and its analogues within the active site. This information can then be used to design new derivatives with complementary shapes and functionalities that maximize favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in the design of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, molecular docking revealed that the fluoropyrrolidine moiety occupies the S1 pocket, and further modifications were designed to optimize interactions within the S2 pocket. mdpi.com
Ligand-Based Drug Design: In the absence of a target structure, ligand-based approaches can be utilized. This involves analyzing the structure-activity relationships (SAR) of a series of known active compounds. By identifying the common pharmacophoric features—the essential spatial arrangement of functional groups required for activity—new molecules with improved properties can be designed.
The following table illustrates a hypothetical SAR study for a series of this compound analogues, demonstrating how systematic modifications can influence inhibitory activity.
| Compound ID | R1 (Pyrrolidine N-substituent) | R2 (Pyrrolidine 4-position) | R3 (Phenol 5-position) | IC50 (nM) |
| 1 | H | H | H | 150 |
| 2 | CH3 | H | H | 120 |
| 3 | H | F | H | 50 |
| 4 | H | OH | H | 200 |
| 5 | H | H | Cl | 80 |
| 6 | H | H | OCH3 | 180 |
This is a hypothetical data table for illustrative purposes.
Stereoisomeric Influence on Biological Interactions and Conformation
The presence of a chiral center at the 2-position of the pyrrolidine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-4-Fluoro-2-(pyrrolidin-2-yl)phenol. It is well-established in medicinal chemistry that stereoisomers can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. nih.gov
The distinct three-dimensional arrangement of atoms in each enantiomer can lead to differential binding affinities for their biological target. Often, only one enantiomer (the eutomer) will fit optimally into the chiral binding site of a protein, while the other (the distomer) may have lower affinity or even interact with different targets, potentially leading to off-target effects.
The conformation of the pyrrolidine ring itself is also influenced by stereochemistry and the presence of substituents. The five-membered ring is not planar and exists in various puckered conformations, such as the envelope and twisted forms. The fluorine atom on the pyrrolidine ring, as seen in related fluorinated pyrrolidines, can exert a "gauche effect," which influences the conformational preference of the ring. nih.gov This conformational bias, in turn, dictates the spatial orientation of the substituents and their ability to interact with the target protein.
For example, studies on other chiral pyrrolidine-containing compounds have demonstrated that the stereochemistry at the point of attachment to the rest of the scaffold is critical for biological activity. Therefore, the stereoselective synthesis of both the (R) and (S) enantiomers of this compound and its derivatives is essential for a thorough investigation of their structure-activity relationships and for identifying the more potent and selective isomer for further development.
Advanced Research Applications and Methodological Contributions
Utility as a Chemical Probe in Biological Systems
While not extensively documented as a standalone chemical probe, the true utility of 4-Fluoro-2-(pyrrolidin-2-yl)phenol in this regard lies in its incorporation into more complex molecules designed to investigate biological systems. The structural motifs present in this compound are key to the functionality of the larger molecules it helps create.
The fluorinated phenol (B47542) group can serve as a valuable reporter group in certain analytical techniques. The fluorine atom, for instance, can be used as a nuclear magnetic resonance (NMR) probe to study the binding interactions of the parent molecule with its biological target. Furthermore, the phenol group's acidity and its potential to form hydrogen bonds are critical for molecular recognition and binding affinity to protein targets.
The pyrrolidine (B122466) ring, a common feature in many biologically active compounds, provides a three-dimensional structural element that can be crucial for specific interactions within the binding pockets of proteins. nih.gov The stereochemistry of the pyrrolidin-2-yl group is particularly important, as different stereoisomers can lead to vastly different biological activities due to the specific spatial arrangements required for effective protein binding. nih.gov
By being a key component of larger, biologically active molecules, this compound indirectly functions as a tool to probe the function and structure of biological targets. The properties it imparts to the final molecule are instrumental in elucidating the roles of specific enzymes and receptors in physiological and pathological processes.
Contribution to Synthetic Methodologies for Related Scaffolds
A significant contribution of this compound is its role as a key intermediate in the synthesis of complex macrocyclic compounds, most notably inhibitors of Tropomyosin receptor kinase (Trk) kinases. google.com A patent for macrocyclic Trk kinase inhibitors explicitly details the use of (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride as a crucial starting material. google.com
The synthesis of this key intermediate is a multi-step process. A representative synthetic route is outlined below:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | (R)-tert-butyl 2-(5-fluoro-2-hydroxyphenyl)pyrrolidine-1-carboxylate | Hydrochloric acid in dioxane | (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride |
This reaction involves the deprotection of the Boc-protected pyrrolidine nitrogen, yielding the hydrochloride salt of the desired product. google.com This intermediate is then utilized in subsequent steps to construct the larger macrocyclic structure of the Trk inhibitor. The presence of the fluoro and phenol functionalities, along with the chiral pyrrolidine, provides multiple points for further chemical modification, allowing for the generation of a library of related compounds with diverse properties.
The development of synthetic routes utilizing this compound contributes to the broader field of medicinal chemistry by providing a reliable method for accessing a specific and valuable chemical scaffold. This, in turn, facilitates the exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets.
Role in the Development of Mechanistic Study Tools
The incorporation of the this compound scaffold into Trk kinase inhibitors has been instrumental in the development of tools to study the mechanism of action of this important class of enzymes. Trk kinases are involved in a variety of cellular processes, and their dysregulation is implicated in cancer, pain, and neurodegenerative diseases. google.com
Inhibitors containing the this compound moiety can be used to investigate the specific roles of different Trk isoforms (TrkA, TrkB, and TrkC). By observing the cellular and physiological effects of these inhibitors, researchers can gain insights into the downstream signaling pathways regulated by each kinase.
Furthermore, the structural features of these inhibitors, imparted by the this compound building block, are critical for their binding affinity and selectivity. The fluoropyrrolidinylphenol group can engage in specific hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the Trk kinase domain. Studying these interactions through techniques like X-ray crystallography can reveal key details about the mechanism of inhibition and provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.
The development of potent and selective Trk inhibitors, facilitated by the use of this compound, provides the scientific community with powerful chemical tools to dissect the complex biology of the Trk signaling pathway. These tools are essential for validating Trk kinases as therapeutic targets and for understanding the molecular basis of diseases in which they are involved.
Future Research Directions and Unexplored Avenues
Potential for Integration into Novel Chemical Systems
The inherent functionalities of 4-Fluoro-2-(pyrrolidin-2-yl)phenol make it an attractive building block for more complex molecular architectures. Future research is anticipated to focus on its incorporation into novel chemical systems, such as macrocycles, polymers, and multicomponent reaction products. The phenol (B47542) and pyrrolidine (B122466) moieties offer reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. For instance, the phenolic hydroxyl group can be derivatized to form ethers or esters, while the secondary amine of the pyrrolidine ring can be functionalized through acylation, alkylation, or arylation.
Emerging Synthetic Challenges and Opportunities
While the synthesis of this compound itself is established, the development of more efficient and stereoselective synthetic routes remains a key challenge. Future synthetic efforts will likely target the enantioselective synthesis of specific stereoisomers, as the biological activity of chiral molecules is often dependent on their absolute configuration. Furthermore, the development of novel synthetic methodologies that allow for the rapid and diverse functionalization of the this compound core would be a significant advancement. This could involve the exploration of C-H activation strategies to directly functionalize the aromatic ring or the pyrrolidine moiety, providing access to a wider range of analogues.
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations. Advanced mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, could provide valuable insights into the role of the fluorine substituent and the pyrrolidine ring in modulating reactivity. For example, investigating the influence of the fluorine atom on the acidity of the phenolic proton or its effect on the nucleophilicity of the pyrrolidine nitrogen could inform the design of more effective catalysts or reaction conditions.
Computational Predictions for Next-Generation Analogues
Computational chemistry and molecular modeling are poised to play an increasingly important role in the exploration of this compound and its derivatives. In silico methods can be used to predict the physicochemical properties, biological activities, and spectroscopic signatures of next-generation analogues, thereby guiding synthetic efforts towards the most promising candidates. For instance, quantitative structure-activity relationship (QSAR) studies could be employed to identify the key structural features responsible for a desired biological effect, while molecular docking simulations could predict the binding modes of these compounds with specific protein targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-2-(pyrrolidin-2-yl)phenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For fluorinated intermediates, metal-free conditions (e.g., using β-CF₃-aryl ketones) under mild temperatures (60–80°C) achieve yields >85% . Critical parameters include solvent polarity (e.g., DMF vs. THF), stoichiometry of pyrrolidine derivatives, and fluorination efficiency. X-ray crystallography (as in related fluoropyridines) confirms regioselectivity .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorine coupling patterns and pyrrolidine ring conformation) .
- HRMS : For exact mass confirmation (error <2 ppm) .
- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in fluorophenyl-pyridine analogs .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme inhibition : Test against kinases or proteases due to fluorinated phenol’s electron-withdrawing properties .
- Cytotoxicity : Use cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via MTT assays. Fluorinated pyrrolidines often exhibit enhanced membrane permeability .
Advanced Research Questions
Q. How can conflicting data on fluorination efficiency be resolved during synthesis?
- Methodological Answer : Contradictions may arise from solvent effects or trace metal contamination. Systematic troubleshooting:
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. nonpolar solvents.
- Metal chelators : Add EDTA to eliminate trace metal interference in coupling reactions .
- Isotopic labeling : Use ¹⁹F NMR to track fluorination intermediates .
Q. What computational tools are effective for predicting its pharmacokinetic properties?
- Methodological Answer : Combine:
- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes for metabolic stability .
- QSAR models : Corrogate substituent effects (e.g., fluorine’s electronegativity) on logP and solubility .
- MD simulations : Assess membrane penetration using lipid bilayer models .
Q. How can structural analogs improve selectivity in target binding?
- Methodological Answer :
- SAR studies : Modify pyrrolidine’s stereochemistry (R vs. S configuration) to alter steric hindrance .
- Fluorine substitution : Replace 4-fluoro with trifluoromethyl or chloro groups to modulate electronic effects. Bioactivity data from related pyrimidines suggest CF₃ enhances hydrophobic interactions .
Q. What advanced analytical techniques address challenges in metabolite identification?
- Methodological Answer :
- LC-HRMS/MS : Detect phase I/II metabolites in plasma/urine with <1 ppm mass accuracy .
- Isotope pattern filtering : Differentiate endogenous compounds from metabolites using ¹⁹F’s unique isotopic signature .
- Crystallography-guided MS/MS : Cross-validate fragmentation patterns with crystal structure data .
Data Interpretation and Optimization
Q. Why might NMR spectra show unexpected splitting patterns, and how can this be mitigated?
- Methodological Answer :
- Dynamic effects : Rotameric interconversion of pyrrolidine rings at room temperature broadens signals. Use low-temperature (e.g., –40°C) NMR to "freeze" conformers .
- Solvent deuteration : Replace DMSO-d₆ with CDCl₃ to reduce exchange broadening .
Q. How to optimize reaction scalability without compromising enantiomeric purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
